molecular formula C8H13NO7 B1616516 N-Acetyltalosaminuronic acid CAS No. 90319-06-5

N-Acetyltalosaminuronic acid

Cat. No.: B1616516
CAS No.: 90319-06-5
M. Wt: 235.19 g/mol
InChI Key: KSOXQRPSZKLEOR-USOLSPIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-alpha-L-talosaminuronic acid is a carbohydrate acid derivative that is alpha-L-talosaminuronic acid in which the hydroxy group at position 2 is substituted by an acetamido group. It is a carbohydrate acid derivative, an amino monosaccharide and a hexuronic acid derivative.

Scientific Research Applications

1. Psychiatric Applications

Research into N-acetylcysteine (NAC), a closely related compound, shows promise in psychiatric disorders, suggesting potential applications of similar compounds like N-Acetyltalosaminuronic acid. NAC's mechanisms, which are only partially understood, include modulating glutamatergic, neurotropic, and inflammatory pathways, pointing to a broad therapeutic potential in psychiatry (Dean, Giorlando, & Berk, 2011).

2. Biomedical and Industrial Applications

Hyaluronic acid, comprising repeating units of N-acetyl-d-glucosamine and d-glucuronic acid, demonstrates the diverse applications of compounds with structural similarities to this compound. This compound is used in various medical fields such as cancer treatment, ophthalmology, and cosmetic surgery due to its unique physico-chemical properties like biocompatibility and biodegradability. Its applications extend to drug delivery systems and treatment methodologies (Fallacara, Baldini, Manfredini, & Vertuani, 2018).

3. Tissue Engineering and Regenerative Medicine

Compounds like this compound could be integral in tissue engineering and regenerative medicine. Hyaluronic acid, for instance, forms hydrogels, tubes, and meshes used in organ-specific tissue regeneration. Its properties make it a suitable bioscaffold for these applications, highlighting the potential for this compound in similar roles (Hemshekhar et al., 2016).

4. Biotechnological Production

This compound's potential in biotechnological production can be inferred from studies on N-acetylneuraminic acid. This compound, vital for facilitating infant brain development and enhancing immunity, is produced via biotechnological methods involving pathway engineering. This suggests the feasibility of similar production methods for this compound (Zhang et al., 2018).

5. Neurodegenerative Diseases

This compound could have applications in neurodegenerative diseases, as shown by N-acetylcysteine. It demonstrates neuroprotective potential in Parkinson’s and Alzheimer’s disorders, suggesting a similar possibility for this compound (Tardiolo, Bramanti, & Mazzon, 2018).

Properties

CAS No.

90319-06-5

Molecular Formula

C8H13NO7

Molecular Weight

235.19 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4+,5+,6-,8-/m1/s1

InChI Key

KSOXQRPSZKLEOR-USOLSPIOSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@@H](O[C@H]1O)C(=O)O)O)O

SMILES

CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O

90319-06-5

Synonyms

alpha-L-2-N-acetylamino-2-desoxytaluronic acid
alpha-L-N-acetyltalosaminuronic acid
N-acetyltalosaminuronic acid
NAT
TalANAc

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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